Product packaging for ANGELIQ(Cat. No.:CAS No. 350818-73-4)

ANGELIQ

Cat. No.: B1241488
CAS No.: 350818-73-4
M. Wt: 638.9 g/mol
InChI Key: QJUXBIVLOGRZSQ-OQMMLGNJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angeliq is a combination of the active ingredients drospirenone and estradiol. Drospirenone is a synthetic progestin that acts as an agonist at the progesterone receptor and as an antagonist at the mineralocorticoid and androgen receptors . Estradiol is a form of estrogen, the primary hormone produced by the ovaries . In a clinical context, this combination is used to treat moderate to severe vasomotor symptoms associated with menopause . Its research applications are centered on these hormonal functions. The primary research value of this compound lies in its unique composition; the drospirenone component not only provides progestogenic activity but also exhibits anti-mineralocorticoid and anti-androgenic properties in preclinical models . This profile is useful for studies investigating the interplay between different hormonal pathways. The mechanism of action for its indicated use involves the supplementation of exogenous hormones to alleviate symptoms caused by declining endogenous estrogen levels in menopause. The progestin, drospirenone, is included to mitigate the risk of estrogen-induced endometrial hyperplasia in women with a uterus . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54O5 B1241488 ANGELIQ CAS No. 350818-73-4

Properties

CAS No.

350818-73-4

Molecular Formula

C42H54O5

Molecular Weight

638.9 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C24H30O3.C18H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;14-,15-,16+,17+,18+/m11/s1

InChI Key

QJUXBIVLOGRZSQ-OQMMLGNJSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Other CAS No.

350818-73-4

Synonyms

Angeliq
estradiol-drospirenone combination

Origin of Product

United States

Chemical Entities Comprising Angeliq: Drospirenone and Estradiol

Drospirenone (B1670955): A Synthetic Progestin and Spirolactone Analog

Drospirenone is a synthetic progestin with a unique pharmacological profile, including antimineralocorticoid and antiandrogenic properties. drugbank.comdovepress.comguidetomalariapharmacology.org It is an analog of spironolactone (B1682167). drugbank.comdovepress.comguidetomalariapharmacology.orgwikipedia.orgnih.govmims.comwikidoc.orgresearchgate.net

Drospirenone is classified as a synthetic steroidal 17α-spirolactone. wikipedia.org Its structure is analogous to other spirolactones such as spironolactone, canrenone, and spirorenone. wikipedia.org Structurally, drospirenone differs from spironolactone by the absence of the C7α acetyl thio substitution and the presence of two methylene (B1212753) groups substituted at the C6β–7β and C15β–16β positions. wikipedia.org It is a steroid lactone and a 3-oxo-Delta(4) steroid. nih.gov Drospirenone is a congener of progesterone (B1679170). wikidata.org

Drospirenone's molecular formula is C₂₄H₃₀O₃, with a molecular weight of 366.5 g/mol . wikidoc.orgwikidata.org

Here is a table summarizing key identifiers for Drospirenone:

IdentifierValue
Chemical FormulaC₂₄H₃₀O₃
Molecular Weight366.5 g/mol
PubChem CID68873
CAS Number67392-87-4

Estradiol (B170435): An Endogenous Estrogen

Estradiol is a naturally occurring hormone that circulates endogenously in females. nih.gov Angeliq contains synthetic 17β-estradiol, which is chemically and biologically identical to endogenous human estradiol. pom.go.idsahpra.org.zabayer.com

Estradiol is an estrogen steroid hormone and the primary female sex hormone. wikipedia.org It is involved in regulating female reproductive cycles and is crucial for the development and maintenance of female secondary sexual characteristics and reproductive tissues. wikipedia.org Estradiol is synthesized in the body from cholesterol through a series of reactions. wikipedia.org The main pathway involves the formation of androstenedione (B190577), which is then converted to estrone (B1671321) by aromatase and subsequently to estradiol. wikipedia.org Alternatively, androstenedione can be converted to testosterone (B1683101), which can then be converted to estradiol. wikipedia.org While primarily produced in the ovaries, estradiol is also produced in other tissues, including the testicles, adrenal glands, fat, liver, breasts, and brain. wikipedia.org

Estradiol belongs to the class of steroid hormones, which are a primary class of lipid hormones in humans. libretexts.orgwikipedia.org Steroid hormones are generally synthesized from cholesterol in the gonads and adrenal glands. wikipedia.org They are lipids and can pass through cell membranes to bind to steroid hormone receptors. wikipedia.org Estradiol is classified within the sex steroids group, specifically as an estrogen. wikipedia.org

Here is a table summarizing key identifiers for Estradiol:

IdentifierValue
Chemical FormulaC₁₈H₂₄O₂
Molecular Weight272.38 g/mol
PubChem CID5757
CAS Number50-28-2

Research has investigated the stereochemical conformation of estrogen ligands and their recognition by estrogen receptors (ER). Estradiol acts primarily as an agonist of the estrogen receptor, a nuclear steroid hormone receptor with two subtypes, ERα and ERβ. wikipedia.org Estradiol potently binds to and activates both receptor subtypes, modulating gene transcription and expression. wikipedia.org

Studies using nonsteroidal estrogens, such as derivatives of hexestrol (B1673224) and norhexestrol, have explored the stereochemical considerations in binding to the estrogen receptor. psu.edu These studies indicated that while hexestrol enantiomers showed no significant difference in binding to the lamb uterine estrogen receptor, norhexestrol enantiomers exhibited significant differences, suggesting a preference for one of the four possible binding modes. psu.edu Comparisons between hexestrol and norhexestrol derivatives suggest that the source of chiral recognition involves a specific interaction with a carbonyl group in one norhexestrol enantiomer that enhances affinity, an interaction not achievable in the other enantiomer or in the hexestrol series. psu.edu

Further research using stilbene (B7821643) estrogen agonists and isomers like Indenestrol B (IB) has aimed to define the region of the mouse estrogen receptor (mER) involved in stereochemical recognition of ligands. oup.comnih.gov While the wild-type mER binds IB enantiomers with similar affinity, studies on gene transactivation indicated a minor preference for one enantiomer. oup.com Mutational analysis of the mER ligand-binding domain using amino acid substitutions suggested that the binding of stereochemically distinct ligands can alter the tertiary structure of the mER and affect the repositioning of the activation function-2 (AF-2) region, which is involved in signal transduction and coactivator binding. oup.comnih.gov For example, a mutation at His528 in the mER significantly altered stereospecific ligand recognition and transactivation by IB enantiomers. oup.comnih.gov This highlights the role of specific amino acid residues in the ER in recognizing the stereochemical features of ligands and influencing the resulting transcriptional activity. oup.comnih.gov

Receptor Pharmacology and Molecular Interaction Dynamics

Steroid Hormone Receptor Superfamily: A General Framework for Research

The steroid hormone receptor superfamily is a group of nuclear receptors that regulate diverse physiological processes such as development, differentiation, proliferation, and metabolism. oatext.comglowm.com These receptors are intracellular proteins that, upon binding to their specific lipophilic ligands, undergo conformational changes, translocate to the nucleus (if not already there), dimerize, and bind to specific DNA sequences called hormone response elements (HREs) in the regulatory regions of target genes. oatext.comglowm.comnih.gov This interaction with DNA, along with the recruitment of coactivator or corepressor proteins, modulates the transcription of target genes. oatext.comnih.gov

Structurally, steroid hormone receptors share a common modular organization comprising several key domains: a variable amino-terminal domain (NTD or A/B domain), a highly conserved DNA-binding domain (DBD or C domain), a flexible hinge region (D domain), and a carboxyl-terminal ligand-binding domain (LBD or E domain). oatext.comnih.govglowm.comnih.gov The NTD contains a ligand-independent activation function (AF-1), while the LBD contains the ligand-binding pocket and a ligand-dependent activation function (AF-2). oatext.comnih.govglowm.com The DBD contains two zinc fingers crucial for specific DNA binding to HREs. glowm.comglowm.com

Nuclear Receptor Subtypes Relevant to Drospirenone (B1670955) and Estradiol (B170435)

The steroid hormone receptor superfamily includes receptors for glucocorticoids (GR), mineralocorticoids (MR), progesterone (B1679170) (PR), estrogen (ER), and androgens (AR). oatext.comglowm.comnih.govspandidos-publications.com Drospirenone and estradiol primarily interact with specific subtypes within this superfamily.

Estradiol, the main estrogen in the body, exerts its effects primarily through two estrogen receptor subtypes: Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). glowm.comwikipedia.orgmdpi.com These two subtypes are encoded by different genes (ESR1 and ESR2, respectively) and exhibit both overlapping and distinct tissue distribution patterns and functional roles. glowm.comwikipedia.orgmdpi.com While they share significant homology in their DBD (94%) and LBD (59%), their NTDs are highly divergent. wikipedia.orgnih.gov ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) upon ligand binding. wikipedia.org

Drospirenone, a synthetic progestin, interacts with several steroid hormone receptors. It is known to bind with high affinity to the progesterone receptor (PR) and the mineralocorticoid receptor (MR). wikipedia.orgnih.govdrugbank.com It also exhibits lower affinity binding to the androgen receptor (AR) and very low affinity binding to the glucocorticoid receptor (GR). wikipedia.orgdrugbank.com Drospirenone is an agonist of the PR and an antagonist of both the MR and AR. wikipedia.org The progesterone receptor also exists as two main isoforms, PR-A and PR-B, arising from the same gene. nih.govplos.org

Structural Biology Approaches to Ligand-Receptor Complex Formation

Structural biology techniques, particularly X-ray crystallography and molecular dynamics simulations, have been instrumental in understanding the interaction dynamics between steroid hormones and their receptors. nih.govacs.orgfrontiersin.orgacs.org These approaches provide detailed insights into the three-dimensional structure of the receptors, the ligand-binding pocket, and the conformational changes that occur upon ligand binding. nih.govacs.orgfrontiersin.orgacs.org

Crystal structures of the ligand-binding domains of various steroid hormone receptors, including ERα, ERβ, PR, GR, AR, and MR, bound to their cognate ligands or antagonists have been determined. nih.govnih.govnih.govacs.orgoup.comnih.govnih.govnih.govrcsb.orgnih.govrcsb.orgmdpi.comembopress.orgpdbj.org These structures reveal how ligands fit into the hydrophobic binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. nih.govnih.govmdpi.com The position and conformation of helix 12 (H12) in the LBD are particularly important, as it plays a crucial role in the AF-2 region and the recruitment of coactivators or corepressors, dictating the agonist or antagonist nature of the ligand. acs.orgfrontiersin.orgacs.orgnih.govnih.govembopress.org Antagonist binding often results in a repositioning of H12 that prevents the proper interaction with coactivator proteins. frontiersin.orgembopress.org

Molecular dynamics simulations complement crystallographic studies by providing insights into the dynamic nature of receptor-ligand interactions and conformational flexibility, particularly in regions that may be disordered in crystal structures. plos.orgacs.orgfrontiersin.orgacs.org These simulations can help to elucidate the mechanisms of ligand binding, allosteric effects, and the influence of mutations on receptor function. frontiersin.orgacs.orgbiorxiv.org

Ligand Binding Dynamics and Selectivity for Drospirenone and Estradiol

The biological specificity of steroid hormones is determined by the selective binding of the ligand to its cognate receptor and the subsequent conformational changes that lead to specific protein-protein and protein-DNA interactions. glowm.comglowm.com

Quantitative Analysis of Binding Affinities (e.g., IC50, RBA)

Quantitative measures such as IC50 (half-maximal inhibitory concentration) and RBA (relative binding affinity) are used to characterize the binding strength of a ligand to a receptor. IC50 represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled reference ligand. RBA is typically calculated relative to a reference ligand (e.g., estradiol for ERs, progesterone for PR) and provides a standardized measure of binding potency.

Studies have evaluated the binding affinities of drospirenone and estradiol to various steroid hormone receptors. Drospirenone exhibits high affinity for the PR and MR, with reported affinities for PR being around 30% of that of promegestone (B1679184) (R5020) or 19-70% of progesterone. wikipedia.orgresearchgate.net Its affinity for MR is reported to be higher than that of aldosterone (B195564). researchgate.net Drospirenone shows lower affinity for the AR and very low affinity for the GR. wikipedia.orgdrugbank.com Estradiol binds with high affinity to both ERα and ERβ. nih.gov

While specific IC50 or RBA values can vary depending on the experimental conditions and the reference ligand used, the general pattern of binding affinities is consistent across multiple studies.

Subtype-Selective Ligand Binding to Estrogen Receptors (ERα and ERβ)

Although estradiol binds with high affinity to both ERα and ERβ, there are subtle differences in the ligand-binding pockets of the two subtypes that can be exploited by synthetic ligands to achieve subtype selectivity. mdpi.comnih.govoup.com The LBDs of ERα and ERβ share approximately 59% sequence identity, with only a few key amino acid differences within the ligand-binding cavity. mdpi.comnih.govoup.com For example, differences at positions corresponding to Leu384 and Met421 in ERα compared to Met336 and Ile373 in ERβ contribute to variations in the size and shape of the binding pocket. mdpi.comoup.com

These differences can influence the binding orientation and stability of certain ligands, leading to preferential binding to one subtype over the other. While estradiol binds equally well to both receptors, some synthetic selective estrogen receptor modulators (SERMs) and botanical estrogens show preferential binding or activity towards either ERα or ERβ. wikipedia.orgdrugbank.compitt.edu For instance, some compounds have been designed to exploit the minor structural variations to achieve significant (e.g., >100-fold) selectivity for one ER subtype. oup.compitt.edu

Binding to Progesterone, Androgen, Glucocorticoid, and Mineralocorticoid Receptors

Drospirenone displays a distinct binding profile across the other steroid hormone receptors. It binds to the Progesterone Receptor (PR) with high affinity, acting as a PR agonist. wikipedia.orgnih.govdrugbank.com This interaction is central to its progestogenic activity. wikipedia.org

Drospirenone also exhibits high affinity binding to the Mineralocorticoid Receptor (MR) and functions as an MR antagonist. wikipedia.orgnih.govdrugbank.com This antimineralocorticoid activity is a notable characteristic of drospirenone, distinguishing it from many other progestins. wikipedia.orgnih.gov The MR shares significant homology with other steroid receptors in its LBD, but subtle differences in the binding pocket contribute to ligand specificity. nih.govmdpi.combioscientifica.combioscientifica.com

Furthermore, drospirenone binds to the Androgen Receptor (AR) with lower affinity compared to PR and MR, and it acts as an AR antagonist. wikipedia.orgnih.govdrugbank.com This antiandrogenic activity is also a clinically relevant property. wikipedia.orgnih.gov The AR LBD shares structural similarities with other steroid receptors, and ligand binding induces conformational changes that influence its interaction with coregulators. frontiersin.orgacs.org

Drospirenone shows very low binding affinity to the Glucocorticoid Receptor (GR) and does not exhibit appreciable glucocorticoid or antiglucocorticoid activity. wikipedia.orgdrugbank.com The GR is another member of the 3-ketosteroid receptor group, sharing homology with AR, PR, and MR, but with specific features in its LBD that determine glucocorticoid binding selectivity. nih.govnih.govwikipedia.org

Estradiol, while primarily known for its interactions with ERs, has also been shown to interact with other steroid hormone receptors, although typically with much lower affinity compared to its binding to ERs.

Here is a summary of the binding profiles:

CompoundReceptor TypeBinding AffinityActivity
DrospirenoneProgesterone ReceptorHighAgonist
DrospirenoneMineralocorticoid ReceptorHighAntagonist
DrospirenoneAndrogen ReceptorLowerAntagonist
DrospirenoneGlucocorticoid ReceptorVery LowNone Reported
EstradiolEstrogen Receptor alphaHighAgonist
EstradiolEstrogen Receptor betaHighAgonist
EstradiolOther Steroid ReceptorsLowVaried

Receptor Activation and Conformational Changes Induced by Ligand Binding

The biological effects of estradiol and drospirenone are primarily mediated through their interactions with specific nuclear receptors. Estradiol primarily interacts with estrogen receptors (ERs), specifically ER alpha (ERα) and ER beta (ERβ). Drospirenone, a synthetic progestin, interacts with progesterone receptors (PRs), as well as having affinity for mineralocorticoid receptors (MRs), androgen receptors (ARs), and glucocorticoid receptors (GRs). nih.gov

Upon binding of a ligand, such as estradiol to ERs or drospirenone to PRs, a conformational change occurs in the ligand-binding domain (LBD) of the receptor. nih.govnih.govmedchemexpress.com This conformational change is crucial for the subsequent steps in the signaling pathway, including receptor dimerization, translocation to the nucleus (for receptors initially in the cytoplasm), DNA binding, and the recruitment of co-regulator proteins. nih.govbmbreports.orgnih.gov The specific conformational change induced by a ligand dictates whether the receptor will act as an agonist or antagonist and influences its interaction with various co-regulators. nih.govpnas.org

Allosteric Modulation of Receptor Function

Nuclear receptors, including ERs and PRs, are subject to allosteric modulation. frontiersin.orgbioscientifica.com Allosteric modulation occurs when a molecule binds to a site on the receptor distinct from the primary ligand-binding site, influencing the receptor's conformation and activity. frontiersin.org

For estrogen receptors, the DNA itself, specifically the Estrogen Response Element (ERE) sequence, can act as an allosteric modulator, altering ER conformation and transcriptional activity. bioscientifica.com Additionally, studies suggest that other proteins, such as Rsk2, can allosterically activate ERα by docking to the hormone-binding domain, inducing a conformational change that enhances transcriptional activation. embopress.org This activation can occur independently of, and additively to, activation via phosphorylation. embopress.org The anti-estrogen 4-hydroxytamoxifen (B85900) can block Rsk2-mediated activation by inducing a conformation that masks the Rsk2 docking site. embopress.org Endogenous molecules like 27-hydroxycholesterol (B1664032) have also been shown to act as negative allosteric modifiers of estradiol binding, particularly to ERβ. oup.com

While the search results primarily detail allosteric modulation of ERs, the principle of allosteric regulation applies to nuclear receptors in general, suggesting potential allosteric mechanisms influencing PR and other receptors bound by drospirenone.

Transcriptional Regulation and Gene Expression Modulation Research

Estradiol and drospirenone modulate gene expression primarily through their cognate nuclear receptors, ERs and PRs, respectively. This modulation occurs through both direct DNA binding (genomic pathways) and indirect mechanisms. nih.govplos.orgoup.com

Estrogen Response Element (ERE)-Mediated Gene Transcription

The classical genomic pathway of estrogen signaling involves the binding of ligand-activated ER homodimers or heterodimers (ERα/ERα, ERβ/ERβ, or ERα/ERβ) to specific DNA sequences known as Estrogen Response Elements (EREs). nih.govbmbreports.orgmdpi.comresearchgate.net EREs are typically palindromic sequences located in the promoter or enhancer regions of target genes. nih.govmdpi.com Binding of the ER-ligand complex to an ERE leads to the recruitment of co-activators and the assembly of the transcriptional machinery, resulting in the activation of gene transcription. bioscientifica.comresearchgate.netoup.com

Research indicates that the sequence of the ERE itself can influence ER binding affinity, conformation, and transcriptional activity, acting as an allosteric effector that modulates ER interaction with co-regulators. bioscientifica.com

Progesterone Response Element (PRE)-Mediated Gene Transcription

Similar to ERs, activated PRs (PR-A and PR-B isoforms) regulate gene expression by binding to specific DNA sequences called Progesterone Response Elements (PREs). mdpi.compatsnap.com This binding recruits co-regulators to form a transcriptional complex that can either activate or silence gene expression, depending on the cellular context and the specific co-regulators involved. mdpi.com

The two main isoforms of the progesterone receptor, PR-A and PR-B, have different functions and distributions. mdpi.com When expressed in the same tissue, PR-A can be dominant over PR-B. mdpi.com These isoforms can interact with other nuclear receptors and have the ability to involve different co-activators or co-repressors, leading to varied agonistic or antagonistic effects. mdpi.com

Nongenomic and Membrane Receptor Signaling Pathways

Beyond the classical genomic pathway involving nuclear receptors, estradiol and drospirenone also initiate rapid, non-genomic signaling cascades. These effects occur within seconds to minutes, in contrast to the hours or days required for genomic signaling aacrjournals.org. Nongenomic signaling is often initiated at the cell membrane, where steroid receptors, including estrogen receptors (ERα and ERβ), progesterone receptors (PR-A and PR-B), and the androgen receptor (AR), can localize aacrjournals.org. This membrane localization can be facilitated by post-translational modifications like palmitoylation aacrjournals.orgmdpi.com.

Rapid Signaling Cascades (e.g., MAPK, PI3K)

Estradiol and drospirenone can activate rapid intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways aacrjournals.orgmdpi.comoup.comoup.comnih.gov.

Estradiol's non-genomic effects involve the activation of MAPK/ERK 1/2 and PI3K/Akt signaling aacrjournals.orgmdpi.comoup.comnih.govspandidos-publications.com. Studies have shown that estradiol can rapidly activate Akt phosphorylation in endometrial cells via a non-genomic pathway oup.com. This activation appears to be independent of the classical nuclear ER antagonist ICI 182 780 but is inhibited by the PI3K inhibitor wortmannin (B1684655) oup.com. Estradiol can also activate MAPK/ERK 1/2 pathways, and this has been implicated in cell proliferation spandidos-publications.com. The non-genomic activity of ERα, triggered by estradiol binding, can involve the formation of cytoplasmic complexes with proteins like Src and the p85 subunit of PI3K, leading to the activation of MAPK and Akt pathways within minutes of ligand binding mdpi.com. This non-genomic activity can ultimately influence gene transcription by activating transcription factors mdpi.com.

Drospirenone also engages in non-genomic signaling, particularly through the progesterone receptor (PR). It has been shown to rapidly activate endothelial nitric oxide synthase (eNOS) through MAPK and PI3K cascades oup.comnih.gov. This activation is dependent on the PR oup.comnih.gov. Drospirenone's binding to PR leads to both transcriptional and non-transcriptional signaling, with rapid activation of MAPK and PI3K cascades oup.com.

The activation of PI3K/Akt and MAPK signaling by nuclear hormone receptors, including ERs and PRs, is a well-characterized aspect of nongenomic signaling and is involved in various cellular functions such as cell growth, motility, differentiation, survival, and apoptosis aacrjournals.org.

Here is a summary of the rapid signaling cascades activated by estradiol and drospirenone:

CompoundReceptor Involved (Primary)Rapid Signaling Pathways ActivatedDownstream Effects (Examples)
EstradiolERα, ERβMAPK/ERK, PI3K/AktCell proliferation, Cell survival, Akt phosphorylation, Transcription factor activation
DrospirenonePRMAPK, PI3K/AkteNOS activation, Akt phosphorylation

Membrane Estrogen Receptor Alpha (mERα) Modulation

Estrogen receptors, including ERα, can be localized at the cell membrane and initiate rapid signaling events aacrjournals.orgnih.goveneuro.orgfrontiersin.org. These membrane-associated ERs (mERs) can rapidly alter cellular physiology by activating G-protein-coupled receptor (GPCR)-associated pathways nih.gov. While the exact identity of all membrane-associated estrogen-binding proteins is still being investigated, evidence suggests that membrane ERs are products of the same genes as intracellular ERα and ERβ nih.gov. Palmitoylation of ERs enhances their membrane localization and interaction with proteins like caveolin-1, contributing to nongenomic activities aacrjournals.orgmdpi.com.

Estradiol can rapidly regulate the levels of mERα in hypothalamic neurons, leading to rapid and transient internalization of the receptor within minutes of stimulation nih.gov. This trafficking of membrane receptors can serve as a mechanism for neurons to regulate their response to estradiol nih.gov.

Drospirenone's direct modulation of mERα has not been extensively detailed in the provided search results. However, the interplay between progestins and estrogen receptor activity, including membrane-associated receptors, is a complex area of research.

Inter-receptor Crosstalk and Molecular Synergism in Steroid Action

Steroid receptors engage in extensive crosstalk, influencing each other's activity and downstream signaling pathways oup.comuchicagomedicine.orgsciencedaily.combibliotekanauki.pl. This inter-receptor communication can lead to complex molecular synergism or antagonism, impacting cellular responses to steroid hormones.

Mechanisms of Interaction Between Estrogen and Progesterone Receptors

Crosstalk between estrogen receptors (ER) and progesterone receptors (PR) is well-established and occurs in both rapid signaling and transcriptional contexts oup.comuchicagomedicine.orgsciencedaily.com. This interaction can dramatically alter how ERs interact with DNA and regulate gene expression uchicagomedicine.orgsciencedaily.com.

In the presence of both estrogens and progestins, ER and PR can interact with different sets of binding sites in the cell's chromosomes uchicagomedicine.orgsciencedaily.com. The PR can significantly modulate ER activity when both receptors are present and activated uchicagomedicine.orgsciencedaily.com. For instance, PR-B has been shown to participate in estrogen-induced ER signaling and transcriptional complexes, even in the absence of exogenous progesterone oup.com. This complex, involving ERα, PR-B, and the coactivator PELP1, can lead to enhanced ER phosphorylation, increased cellular proliferation, and altered ER promoter selectivity oup.com.

Studies have also demonstrated that progestins can stimulate proliferation in breast cancer cells through rapid induction of signaling pathways like the c-Src/p21ras/Erk pathway, mediated by cytoplasmic ER/PR/c-Src complexes oup.com. This rapid signaling appears to involve PR interacting with ER, which then interacts with c-Src oup.com.

Research indicates that progestins can differentially regulate how PR and ER converge to modulate the expression of target genes researchgate.netdntb.gov.ua. For example, some progestins, unlike drospirenone and natural progesterone, have been shown to increase the expression of an ER target gene via a mechanism requiring the co-recruitment of ERα and PR to the promoter region researchgate.netdntb.gov.ua. All progestogens studied promoted the association of PR and ERα on the promoter of a PR target gene, increasing its expression researchgate.netdntb.gov.ua.

The complexity of progesterone actions is further highlighted by the existence of multiple PR families, including nuclear PR-A and PR-B, and membrane-spanning PGRMC1/2 and PAQRs (membrane PRs) nih.gov. Crosstalk between membrane PRs and nuclear PRs has also been reported nih.gov. Crosstalk between progesterone receptor membrane component 1 (PGRMC1) and ERα has been shown to promote breast cancer cell proliferation nih.gov.

Cross-talk with Androgen and Mineralocorticoid Receptors

Crosstalk also exists between estrogen receptors, progesterone receptors, androgen receptors (AR), and mineralocorticoid receptors (MR) wikidoc.orgaacrjournals.orgoup.comnih.govguidetopharmacology.orgwikidata.orgludwigcancerresearch.orgcenmed.comnih.gov. These interactions can have diverse effects depending on the cell type and the specific ligands involved.

Androgen receptor crosstalk with ER is well-established and can occur at both genomic and non-genomic levels, involving interactions at Estrogen Response Elements (EREs) and with signaling molecules like Src and EGFR frontiersin.org. In some contexts, androgen-mediated AR signaling can have an antagonistic effect on estrogen-stimulated proliferation in ER-positive breast cancer models oup.com. However, cooperative ER/AR crosstalk has also been observed oup.com. The interplay between AR and ER is complex and can be influenced by the relative expression levels of these receptors oup.com.

Drospirenone, being a spironolactone (B1682167) analog, possesses antimineralocorticoid activity and uniquely interferes with the signaling of the mineralocorticoid receptor (MR) wikidoc.orgfda.govresearchgate.netnih.gov. This property distinguishes it from most other synthetic progestogens researchgate.net. Drospirenone's antimineralocorticoid action involves blocking aldosterone receptors, leading to increased sodium and water excretion researchgate.netnih.gov. Studies have shown that drospirenone acts on endothelial cells via a combined action through both PR and MR nih.gov. When cells are exposed to aldosterone, which reduces eNOS expression, drospirenone can antagonize this effect through its action on MR nih.gov. This action is not shared by natural progesterone or medroxyprogesterone (B1676146) acetate (B1210297) nih.gov. Furthermore, drospirenone does not interfere with the induction or activation of eNOS induced by estradiol, unlike medroxyprogesterone acetate nih.gov.

Drospirenone also exhibits antiandrogenic activity wikidoc.orgfda.govresearchgate.netnih.gov. This antiandrogenic effect is another key characteristic that differentiates it from many other progestins researchgate.net.

Preclinical Pharmacodynamics and Biological Effects in Research Models

In Vitro Cellular and Tissue Models for Steroid Hormone Activity

In vitro models provide controlled environments to study the direct effects of Drospirenone (B1670955) and Estradiol (B170435) on specific cell types and tissues, offering insights into their mechanisms at the cellular level.

Cell Proliferation and Differentiation Studies

Studies using human breast epithelial cells have explored the impact of progestogens, including Drospirenone, on proliferation. In human benign epithelial breast cells (HMECs), Drospirenone and progesterone (B1679170) demonstrated a similar significant inhibition of proliferation when combined with growth factors researchgate.net. In human estrogen and progesterone receptor-positive primary breast cancer cells (HCC1500 and T-47D), Drospirenone, progesterone, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), and levonorgestrel (B1675169) (LNG) were all able to significantly inhibit proliferation in combination with estradiol (E2) researchgate.net. In T-47D cells, both Drospirenone and progesterone were found to be significantly more effective at a concentration of 10 µM than LNG and MPA in inhibiting proliferation researchgate.net. Another study using the MCF-7 BUS breast cancer cell line found that Drospirenone was the least potent progestin in terms of stimulating proliferation compared to norethindrone (B1679910) (NET) and progesterone (P4), while MPA was significantly more potent than E2 researchgate.net. Estradiol and ethinylestradiol have been shown to elicit a significant increase in the proliferation rate in human breast cancer cell lines (ZR75-1 and HCC1500), with no difference observed between the two estrogens researchgate.net. The addition of a progestogen most significantly reduced the estrogen-induced proliferation rate in these cell lines researchgate.net.

In uterine epithelial cells from ovariectomized mice, estradiol treatment led to a clear increase in proliferation, which was reversed by coadministration of increasing progestin doses nih.gov. Complete inhibition of estradiol-induced uterine epithelial cell proliferation was achieved with both MPA and Drospirenone, although at different dose ranges nih.gov. Drospirenone achieved vehicle levels of cellular proliferation at doses between 5 and 30 mg/kg, while MPA required doses between 0.75 and 5 mg/kg for the same effect nih.gov.

Gene and Protein Expression Profiling in Cell Lines

Gene expression profiling studies have investigated the molecular changes induced by Drospirenone and other progestins in cell lines. In progesterone receptor (PR)-positive T47Dco breast cancer cells, several synthetic progestins, excluding Drospirenone in one analysis, regulated a significant number of genes researchgate.net. These synthetic progestins showed a high degree of similarity in their transcriptional responses, with each regulating a large percentage of the genes regulated by progesterone researchgate.net. Independent quantitative RT-PCR analysis confirmed similar regulation for several genes (S100P, PPL, IL20RA, NET1, ATP1A1, HIG2, and CXCL12) by all seven progestins studied researchgate.net.

Studies have also explored gene expression patterns regulated by estradiol in estrogen receptor-positive and negative human breast cancer cell lines nih.gov. The combination of iodine and iodide has been shown to alter gene expression in an estrogen-responsive breast cancer cell line, including genes documented to be estrogen responsive and those involved in the estrogen response medsci.org.

Protein expression levels of endothelial nitric oxide synthase (eNOS) and estrogen receptor alpha (ER-α) have been assessed in the coronary arteries of ovariectomized spontaneously hypertensive rats treated with estradiol and Drospirenone nih.gov. Reduced ER-α expression in ovariectomized rats was restored by both estradiol alone and the combination treatment nih.gov.

Receptor Transactivation Assays

Receptor binding and transactivation experiments have characterized the interaction of Drospirenone with steroid hormone receptors. Drospirenone exhibits high affinity for the progesterone receptor (PR) and mineralocorticoid receptor (MR), and lower affinity for the androgen receptor (AR) and glucocorticoid receptor (GR) nih.govnih.govdrugbank.comnih.govnih.gov. It shows no detectable binding to the estrogen receptor (ER) drugbank.comnih.govnih.gov.

In transactivation assays, Drospirenone, similar to progesterone, did not induce androgen receptor-mediated agonistic activity but distinctly antagonized androgen-stimulated transcriptional activation in a dose-dependent manner drugbank.comnih.govnih.gov. Both compounds also showed potent aldosterone (B195564) antagonistic activity and weak mineralocorticoid receptor activation drugbank.comnih.govnih.govnih.gov. Drospirenone did not induce glucocorticoid receptor-driven transactivation, unlike progesterone which was a weak agonist drugbank.comnih.govnih.gov.

Drospirenone's binding affinity to the mineralocorticoid receptor is significantly greater than that of progesterone nih.gov. While progesterone, gestodene, and etonogestrel (B1671717) display similar MR antagonist potencies to spironolactone (B1682167) for transactivation, Drospirenone and nomegestrol (B1679828) acetate are significantly more potent than spironolactone nih.gov.

In Vivo Animal Models of Steroid Action and Combinatorial Effects

In vivo animal models, particularly ovariectomized rodents, are crucial for evaluating the systemic effects and interactions of steroid hormones and their synthetic counterparts.

Ovariectomized Rodent Models for Estrogen and Progestin Effects

Ovariectomized rodent models are widely used to study the effects of estrogen and progestin replacement. In ovariectomized rats, Drospirenone efficiently promotes the maintenance of pregnancy when substituted with estrogen slinda.uy. Drospirenone also exhibits antimineralocorticoid effects in rats slinda.uynih.govresearchgate.net. The compound has shown long-lasting natriuretic activity in rats slinda.uynih.govresearchgate.net.

Studies in ovariectomized spontaneously hypertensive rats have investigated the effects of combined therapy with estradiol and Drospirenone on the cardiovascular system. Ovariectomy increased systolic blood pressure, which was prevented by the combination treatment nih.gov. Both estradiol alone and the combination therapy restored endothelial dysfunction caused by estrogen deficiency nih.gov. The vasodilator response in the estradiol and Drospirenone group was significantly higher at the three highest concentrations compared with the ovariectomized group nih.gov. Estradiol alone or in combination with Drospirenone was able to reduce superoxide (B77818) formation in coronary arteries scielo.br.

Ovariectomized rats have also been used to study the effects of Drospirenone and estradiol treatment on enzyme activities and mineral concentrations researchgate.net.

Studies on Reproductive Endpoints (e.g., Ovulation Inhibition, Endometrial Transformation) in Animals

Drospirenone has been shown to inhibit ovulation in rats and mice nih.govslinda.uynih.govresearchgate.net. Its antiovulatory potency varies compared to other progestins oup.com. The compound efficiently promotes the maintenance of pregnancy in ovariectomized rats substituted with estrogen nih.govslinda.uy.

Endometrial transformation studies in the rabbit are a standard model for assessing progestogenic activity. Drospirenone stimulates endometrial transformation in the rabbit nih.govslinda.uynih.govresearchgate.net. The progestogenic potency of Drospirenone in the rabbit has been found to be in the range of that of norethisterone acetate slinda.uy.

Drospirenone also exhibits potent antigonadotropic activity, including testosterone-lowering effects in male cynomolgus monkeys nih.govslinda.uynih.govresearchgate.net. This antigonadotropic effect contributes to the inhibition of ovulation nih.govwikipedia.orgthieme-connect.com.

The antiandrogenic activity of Drospirenone has been demonstrated in castrated, testosterone-substituted male rats, shown by dose-dependent inhibition of accessory sex organ growth (prostate, seminal vesicles) slinda.uynih.govresearchgate.netdovepress.com. In this model, the potency of Drospirenone was found to be about one-third that of cyproterone (B1669671) acetate slinda.uynih.govresearchgate.net. The antiandrogenic potency of Drospirenone in inhibiting testosterone-induced prostatic growth in juvenile castrated male rats has been shown to be almost ten times greater than progesterone dovepress.com.

Data Tables

Below are selected data points from the search results presented in table format.

Table 1: Uterine Weight and Vaginal Reaction in Rats after Treatment with Drospirenone and Estradiol slinda.uy

Treatment (S.C.)DoseUterus Wet Weight (mg)Uterus Dry Weight (mg)Vaginal Reaction
Control-49.3 ± 4.310.0 ± 0.9no
Drospirenone10 mg62.6 ± 6.710.7 ± 1.2no
Estradiol1 µg115 ± 6.317 ± 1.8yes

Animals were treated with a single dose.

Table 2: Inhibition of Estradiol-Induced Uterine Epithelial Cell Proliferation in Ovariectomized Mice nih.gov

ProgestinMean ID100 (mg/kg)
Drospirenone17.5
MPA2.9

ID100 represents the dose required for complete inhibition of estradiol-induced proliferation.

Table 3: Relative Binding Affinity of Drospirenone to Steroid Hormone Receptors nih.govslinda.uy

ReceptorRelative Binding Affinity (% of reference)Reference Compound
Progesterone Receptor42%Progesterone (100%)
Androgen Receptor0.6%Dihydrotestosterone (B1667394) (100%)
Mineralocorticoid Receptor100%Aldosterone (100%)
Estrogen ReceptorNo detectable binding-
Glucocorticoid ReceptorLow binding-

Antiandrogenic Activity in Animal Models

Drospirenone, a synthetic progestogen, has demonstrated significant antiandrogenic activity in preclinical animal models. Studies in castrated, testosterone-substituted male rats have shown that drospirenone administration leads to a dose-dependent inhibition of the growth of accessory sex organs, such as the prostate and seminal vesicles. nih.govslinda.uyresearchgate.net This effect indicates a blockade of androgen action at the receptor level. Research indicates that the antiandrogenic potency of drospirenone is approximately one-third that of cyproterone acetate in this model. nih.govslinda.uyfda.gov Compared to spironolactone, drospirenone's antiandrogenic potency is noted as superior, though its dose equivalency relative to spironolactone for this effect is not fully determined. researchgate.netdovepress.com

Further preclinical investigations have explored the antiandrogenic effects of drospirenone in male rat fetuses following maternal treatment. These studies observed a feminization effect, assessed by parameters like anogenital distance and urogenital sinus length, when compared to the effects of cyproterone acetate. researchgate.netfda.gov While potent antiandrogenic effects were observed in gonad-intact and testosterone-substituted castrated male rats, the potency was found to be below that of cyproterone acetate. researchgate.net

The antiandrogenic mechanism of drospirenone involves both direct antagonism of the androgen receptor and indirect effects. dovepress.combayer.comfda.govhres.ca Estrogen-containing combinations, such as those including ethinyl estradiol (EE) and drospirenone, can increase levels of sex hormone-binding globulin (SHBG), which binds and inactivates androgens like testosterone (B1683101). bayer.comfda.govhres.ca Drospirenone's antiandrogenic activity also partially counteracts endogenous androgens by blocking dihydrotestosterone (DHT) binding at the receptor level. bayer.comhres.ca In vitro studies using cell lines transfected with the rat androgen receptor have supported the antiandrogenic action of drospirenone. fda.gov

Animal ModelEffect ObservedRelative Potency vs. Cyproterone AcetateRelative Potency vs. SpironolactoneSource Index
Castrated, testosterone-substituted male ratsInhibition of accessory sex organ growth (prostate, seminal vesicles)~1/3Superior nih.govslinda.uyresearchgate.netfda.gov
Male rat fetuses (maternal treatment)Feminization effects (anogenital distance, urogenital sinus length)LowerNot specified researchgate.netfda.gov

Antimineralocorticoid Activity in Animal Models

Drospirenone is characterized by its prominent antimineralocorticoid activity, which is a key feature distinguishing it from many other synthetic progestogens. nih.govslinda.uyresearchgate.netresearchgate.netresearchgate.netwikipedia.org This activity stems from its ability to act as an antagonist at the mineralocorticoid receptor (MR), the primary target of aldosterone. researchgate.netwikipedia.orgnih.gov Preclinical studies in rats have demonstrated that drospirenone possesses a long-lasting natriuretic activity, promoting the excretion of sodium and water. nih.govslinda.uyresearchgate.net

Research indicates that drospirenone is significantly more potent as an antimineralocorticoid than spironolactone, a widely used aldosterone antagonist. Studies in rats have shown drospirenone to be about 6 to 8 times more potent than spironolactone. researchgate.netwikipedia.orggeneesmiddeleninformatiebank.nl Furthermore, drospirenone has been reported to be a more potent and longer-acting aldosterone antagonist than spironolactone in certain experimental designs in rats. fda.gov This antimineralocorticoid effect can lead to a decrease in blood pressure, as observed in studies involving male hypertensive rats. researchgate.net

The binding affinity of drospirenone for the mineralocorticoid receptor has been reported to be in the range of 100% to 500% of that of aldosterone and about 50% to 230% of that of progesterone. researchgate.netwikipedia.org In the absence of mineralocorticoids, both drospirenone and progesterone have been described as weak partial agonists of the MR. wikipedia.org The antimineralocorticoid activity of drospirenone is considered to be comparable to a 25 mg dose of spironolactone in terms of its potential for effects like hyperkalemia in high-risk patients. bayer.comhres.cawikidoc.orgfda.gov This activity can counteract the salt-retaining effects sometimes associated with estrogens. researchgate.netwikipedia.org

Animal ModelEffect ObservedRelative Potency vs. SpironolactoneDuration of Action vs. SpironolactoneSource Index
RatsNatriuresis (increased sodium and water excretion)6-8 times more potentLonger-lasting nih.govslinda.uyresearchgate.netfda.govgeneesmiddeleninformatiebank.nl
Hypertensive ratsDecreased blood pressureNot specifiedNot specified researchgate.net

Tissue-Specific Pharmacodynamic Responses in Preclinical Research

Preclinical studies have investigated the effects of drospirenone and estradiol, both individually and in combination, on various target tissues, including the uterus, mammary glands, kidneys, and the central nervous system.

Uterine Responses to Combined Steroids in Animal Models

The effects of combined drospirenone and estradiol on the uterus have been studied in animal models. Drospirenone exhibits progestogenic activity, efficiently stimulating endometrial transformation in the rabbit. nih.govslinda.uyresearchgate.net In ovariectomized pregnant rats, a combination of drospirenone and ethinyl estradiol has been shown to maintain pregnancy, with efficacy comparable to intact control animals. fda.govbayer.comhres.cahres.ca

Studies in ovariectomized mice treated with estradiol demonstrated increased uterine epithelial cell proliferation, which was subsequently inhibited by the coadministration of increasing doses of drospirenone. researchgate.netnih.gov Complete inhibition of this estradiol-induced proliferation was achieved at specific dose ranges of drospirenone. nih.gov Comparative analysis with medroxyprogesterone acetate (MPA) indicated that higher doses of drospirenone were required for complete inhibition of uterine epithelial cell proliferation compared to MPA. nih.gov

Research also explored the long-term effects of drospirenone and ethinyl estradiol combinations on uterine tumor incidence in rats. While ethinyl estradiol alone was associated with an increase in endometrial adenocarcinoma, the combination with drospirenone led to a reduction in the rate of uterine tumors, even below control levels at mid and high doses of the combination. bayer.comhres.cahres.ca

Animal ModelTreatmentEffect ObservedSource Index
RabbitDrospirenoneEndometrial transformation nih.govslinda.uyresearchgate.net
Ovariectomized pregnant ratsDrospirenone + Ethinyl EstradiolMaintenance of pregnancy fda.govbayer.comhres.cahres.ca
Ovariectomized miceEstradiol + DrospirenoneInhibition of estradiol-induced uterine epithelial cell proliferation researchgate.netnih.gov
RatsDrospirenone + Ethinyl Estradiol (long-term)Reduction in uterine tumor incidence bayer.comhres.cahres.ca

Mammary Gland Responses in Preclinical Models

Preclinical studies have investigated the impact of drospirenone, particularly in combination with estrogens, on mammary gland tissue. Research in animal models has shown that progestins, when administered with estradiol, can enhance the proliferation of mammary epithelial cells. nih.gov Studies comparing drospirenone and medroxyprogesterone acetate (MPA) in ovariectomized mice treated with estradiol revealed differences in their effects on the mammary gland. nih.gov

Drospirenone demonstrated a distinct profile compared to MPA regarding mammary gland activity. While MPA showed activity in the mammary gland at doses similar to those affecting the uterus, drospirenone appeared to have a different dose-response relationship between uterine and mammary gland effects. nih.gov Investigations into gene expression in the mammary gland showed that lower doses of MPA were required to significantly potentiate estradiol-stimulated induction of genes like cyclin D1 and RANKL compared to drospirenone. nih.gov These findings suggest potential differences in the proliferative effects of different progestins on mammary tissue in preclinical models.

Studies involving estetrol (B1671307) (E4) in combination with drospirenone in preclinical models of breast cancer have indicated a neutral effect on breast cancer growth at doses considered potentially therapeutic for menopause symptoms. nih.govd-nb.info

Research on Other Preclinical Target Organs (e.g., Kidney, Central Nervous System)

Beyond the reproductive tissues, preclinical research has also examined the effects of drospirenone and estradiol on other organ systems, such as the kidneys and the central nervous system.

The antimineralocorticoid activity of drospirenone has direct implications for kidney function, influencing sodium and potassium excretion and contributing to its natriuretic effect observed in rat models. nih.govslinda.uyresearchgate.netfda.govresearchgate.netwikipedia.orggeneesmiddeleninformatiebank.nlreliasmedia.com

Research into the effects on the central nervous system (CNS) has explored the impact of drospirenone and estradiol, particularly in ovariectomized female rats. Studies have investigated the effects on neuroendocrine markers, such as beta-endorphin (B3029290) and allopregnanolone (B1667786) levels. nih.govresearchgate.net Drospirenone has been shown to increase central and peripheral beta-endorphin levels in ovariectomized rats. researchgate.net The addition of estradiol valerate (B167501) to drospirenone treatment did not modify drospirenone's effects on beta-endorphin or allopregnanolone levels, although an additive/synergistic effect on beta-endorphin synthesis in the neurointermediate lobe was noted. researchgate.net

Preclinical studies have also examined the cognitive impacts of drospirenone, both alone and in combination with ethinyl estradiol, in ovariectomized adult rats. nih.gov One study found that a moderate dose of drospirenone alone benefited spatial memory in this model. nih.gov However, the addition of ethinyl estradiol to drospirenone administration reversed these beneficial working memory effects. nih.gov Investigations into specific brain regions crucial for cognitive tasks, such as the hippocampus, entorhinal cortex, and perirhinal cortex, have explored protein expression changes in response to these steroid treatments. nih.gov

Organ SystemTreatmentEffect Observed in Preclinical ModelsSource Index
KidneyDrospirenoneInfluences sodium and potassium excretion (natriuretic effect) nih.govslinda.uyresearchgate.netfda.govresearchgate.netwikipedia.orggeneesmiddeleninformatiebank.nlreliasmedia.com
Central Nervous SystemDrospirenoneIncreased central and peripheral beta-endorphin levels in ovariectomized rats researchgate.net
Central Nervous SystemDrospirenoneBeneficial effect on spatial memory in ovariectomized rats (dose-dependent) nih.gov
Central Nervous SystemDrospirenone + Ethinyl EstradiolReversal of drospirenone's beneficial working memory effects in ovariectomized rats nih.gov
Central Nervous SystemDrospirenone + Estradiol ValerateAdditive/synergistic effect on beta-endorphin synthesis in the neurointermediate lobe in ovariectomized rats researchgate.net

Pharmacokinetics in Preclinical and Research Modeling

Absorption Characteristics in Animal Models

Preclinical studies in animals have investigated the absorption of both drospirenone (B1670955) and estradiol (B170435). Following oral administration, drospirenone is rapidly absorbed from the gastrointestinal tract in animal models. geneesmiddeleninformatiebank.nl Studies in rats indicate rapid absorption and distribution of drospirenone. geneesmiddeleninformatiebank.nl

Bioavailability Research in Preclinical Species

Research in preclinical species, such as rats and mice, has provided insights into the bioavailability of drospirenone and estradiol. In rats, oral administration of drospirenone shows rapid absorption. geneesmiddeleninformatiebank.nl The absolute bioavailability of oral drospirenone from a single entity tablet is reported to be approximately 76%. fda.gov A European prescribing monograph for a combination product of estradiol and drospirenone indicates that drospirenone is both completely and rapidly absorbed, with an absolute bioavailability reported to range between 76% and 85%. drugbank.com

For estradiol, oral administration typically results in low systemic bioavailability due to significant gut and liver first-pass metabolism. nih.gov The absolute bioavailability of oral micronized estradiol is approximately 5% in humans, with a possible range of 0.1% to 12%, indicating very low bioavailability even with micronization. wikipedia.org Preclinical studies on the oral bioavailability of estradiol in animal models also reflect this significant first-pass effect. inchem.org

Influence of Formulation and Administration Route in Animal Studies

The route of administration significantly impacts the pharmacokinetics of estradiol in animal studies. Transdermal administration of estradiol in preclinical models, for instance, avoids the first-pass metabolism effects that reduce bioavailability observed with oral administration. drugbank.com Studies in baboons using subcutaneous implants of crystalline estradiol-17β demonstrated sustained plasma concentrations. ahajournals.org Research in feral cats investigating intramuscular administration of estradiol cypionate also provided pharmacokinetic data, although estimating parameters like volume of distribution and elimination rate constant was challenging due to the absorption rate dominating the profile. mdpi.com

For drospirenone, studies in animals show rapid absorption from the gastrointestinal tract after oral administration. geneesmiddeleninformatiebank.nl

Distribution Characteristics in Preclinical Models

Preclinical studies have examined the distribution of drospirenone and estradiol in animal models, highlighting their presence in various tissues and their binding to plasma proteins. drugbank.commedcraveonline.comhpra.ie

Volume of Distribution in Animal Models

The apparent volume of distribution for drospirenone has been estimated in preclinical and clinical contexts. According to the FDA label for a drospirenone-containing product, the apparent volume of distribution of drospirenone is approximately 4 L/kg. fda.govdrugbank.com Prescribing information for a combination of estradiol and drospirenone estimates the volume of distribution to range from 3.7 to 4.2 L/kg. drugbank.comhres.ca

For estradiol, exogenously administered estrogens distribute similarly to endogenous estrogens and can be found throughout the body, particularly in sex hormone target organs such as the breast, ovaries, and uterus. drugbank.com The apparent volume of distribution for estradiol is reported to be approximately 4 to 5 L/kg. fda.gov

Protein Binding Dynamics in Serum (e.g., Albumin, SHBG, CBG)

Both drospirenone and estradiol exhibit significant protein binding in serum. Drospirenone is approximately 95% to 97% bound to serum plasma protein, primarily albumin. drugbank.com In vitro studies have shown that drospirenone binds with low affinity to sex hormone-binding globulin (SHBG) and does not bind to corticosteroid-binding globulin (CBG). drugbank.comwikipedia.orgwikipedia.org Only a small percentage (3-5%) of the total drospirenone concentration is measured as free steroid. drugbank.comwikipedia.org

Estradiol is also highly bound to serum proteins, with approximately 98% bound. nih.govwikipedia.orghres.ca It binds loosely to albumin (about 60%) and tightly to SHBG (about 38%). nih.govwikipedia.orghres.ca Approximately 2% circulates as free estradiol. wikipedia.orghres.ca Estrogen-containing combinations, such as those with drospirenone and ethinyl estradiol, increase the blood level of SHBG. wikipedia.orgpharmacompass.com However, the ethinyl estradiol-induced increase in SHBG does not influence the serum protein binding of drospirenone. hres.ca

Table 1: Protein Binding Characteristics

CompoundProtein Binding (%)Primary Binding Protein(s)Affinity for SHBGAffinity for CBGFree Fraction (%)
Drospirenone95-97AlbuminLowNone3-5
Estradiol~98Albumin, SHBGHighNot specified~2

Metabolic Pathways and Metabolite Characterization in Research Settings

The metabolism of both drospirenone and estradiol has been characterized in research settings, including preclinical models.

Drospirenone undergoes extensive metabolism. drugbank.comwikipedia.orgresearchgate.netnih.gov The two major pharmacologically inactive metabolites identified are the acid form of drospirenone, formed by the opening of its lactone ring, and 4,5-dihydrodrospirenone-3-sulfate, formed by reduction and subsequent sulfation. drugbank.comwikipedia.orgresearchgate.netnih.gov These metabolites are reported to be formed independently of the cytochrome P450 system. wikipedia.orgnih.gov However, drospirenone also undergoes oxidative metabolism to a minor extent, mainly via cytochrome P450 3A4 (CYP3A4). fda.govdrugbank.comwikipedia.orgresearchgate.netnih.gov At least 20 different metabolites of drospirenone have been observed in urine and feces. fda.govwikipedia.org Metabolites are excreted in both urine and feces, with slightly more excreted in feces. fda.govwikipedia.org In urine, approximately 38% to 47% of the metabolites are glucuronide and sulfate (B86663) conjugates, while in feces, about 17% to 20% are excreted as glucuronides and sulfates. fda.govwikipedia.org

Estradiol is metabolized primarily in the liver and intestine. nih.govdrugbank.com Exogenously administered estrogens are metabolized in the same way as endogenous estrogens. drugbank.com The primary metabolic pathway involves conversion to estrone (B1671321), which can then be converted to estriol (B74026). drugbank.com These conversions are reversible. wikipedia.org Estradiol is also metabolized via hydroxylation, sulfation, and glucuronidation. wikipedia.orghres.ca Oxidative metabolism of estradiol largely determines the nature of its biological effects, with dozens of metabolites found to be biologically active. frontiersin.org Hydroxylation at the C2 position by CYP450 enzymes (e.g., CYP1A1, 1A2, 3A4, 3A5) leads to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2), which has low estrogen activity and is further converted to 2-methoxyestradiol (B1684026) (2-ME2) by catechol-O-methyltransferase (COMT). frontiersin.org 2-ME2 has no detectable estrogenic activity but exhibits anti-mitotic effects in vascular cells. frontiersin.org Metabolism at the C16 position leads to 16α-hydroxyestrone (16α-OHE1) and estriol (E3). 16α-OHE1 is a highly estrogenic metabolite. Estradiol and its metabolites are excreted in urine and feces, primarily as glucuronide and sulfate conjugates. wikipedia.orgwikipedia.org

Table 2: Metabolic Pathways and Metabolites

CompoundPrimary Metabolic PathwaysMajor MetabolitesCYP Involvement (Minor)Excretion Products (Conjugates)
DrospirenoneLactone ring opening, Reduction, SulfationAcid form, 4,5-dihydrodrospirenone-3-sulfateCYP3A4Glucuronides, Sulfates
EstradiolConversion to Estrone, Hydroxylation (C2, C16), Sulfation, GlucuronidationEstrone, Estriol, 2-hydroxyestradiol, 2-methoxyestradiol, 16α-hydroxyestroneCYP1A1, 1A2, 3A4, 3A5Glucuronides, Sulfates

Hepatic Metabolism Research, including Cytochrome P450 (CYP) Involvement

The metabolism of the active components of ANGELIQ, drospirenone and estradiol, has been investigated in preclinical and research settings, with a focus on hepatic pathways and the involvement of cytochrome P450 (CYP) enzymes.

Drospirenone undergoes extensive metabolism after oral administration. The metabolic clearance rate of drospirenone in serum is approximately 1.5 ± 0.2 ml/min/kg. mpa.se While drospirenone is subject to oxidative metabolism catalyzed by CYP3A4, this appears to be a minor metabolic pathway based on in vitro data. mpa.sebayer.comnih.gov In vitro studies have shown that drospirenone can weakly to moderately inhibit CYP1A1, CYP2C9, CYP2C19, and CYP3A4, with CYP2C19 being the most sensitive enzyme. bayer.comfda.gov However, a clinical pharmacokinetic study using omeprazole (B731) as a marker substrate for CYP2C19 activity did not show an effect of daily drospirenone administration on omeprazole oral clearance in women with different CYP2C19 genotypes. fda.gov

Estradiol metabolism primarily occurs in the liver and gut, but also in target organs. fda.gov The first step in estrogen metabolism is hydroxylation catalyzed by CYP enzymes, which are abundantly expressed in the liver. pharmgkb.orgnih.gov Major oxidative routes for estradiol include 2- and 4-hydroxylation, primarily mediated by CYP2B1, CYP1A, and CYP3A in the liver. pharmgkb.org Specifically, 2-hydroxylation of estradiol is mainly catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. nih.gov CYP1B1, highly expressed in estrogen target tissues, specifically catalyzes the 4-hydroxylation of estradiol. nih.gov

Data on the involvement of specific CYP enzymes in the hepatic metabolism of drospirenone and estradiol are summarized in the table below:

CompoundPrimary Metabolic PathwaysKey CYP Enzymes Involved (Hepatic)Minor CYP Involvement (In vitro)
DrospirenoneExtensive metabolism, including opening of the lactone ring and reduction/sulfation. drugbank.commpa.seMinor contribution from CYP3A4. nih.govWeak to moderate inhibition of CYP1A1, CYP2C9, CYP2C19, CYP3A4. mpa.sebayer.comfda.gov
EstradiolHydroxylation, sulfation, glucuronidation. fda.govpharmgkb.orgwikipedia.orgCYP1A2, CYP3A4, CYP2B1, CYP1A. pharmgkb.orgnih.govCYP1B1 (in target tissues). nih.gov

Characterization of Inactive and Active Metabolites in Preclinical Systems

Preclinical and research studies have characterized the metabolites of drospirenone and estradiol, identifying both inactive and active forms.

For drospirenone, the two major metabolites identified in human plasma are the acid form of drospirenone (generated by opening of the lactone ring) and 4,5-dihydro-drospirenone-3-sulfate. nih.govfda.govdrugbank.commpa.sepharmacompass.com These metabolites are considered pharmacologically inactive. nih.govfda.govmpa.sepharmacompass.com These major inactive metabolites are formed independently of the cytochrome P450 enzyme system. nih.govmpa.se At least 20 different metabolites of drospirenone have been observed in urine and feces. fda.govmpa.sewikipedia.org

Estradiol is metabolized into various forms, including less active or inactive metabolites such as estrone, catecholestrogens, and several estrogen sulfates and glucuronides. fda.govpharmgkb.org Estrone is in equilibrium with estradiol, and there is a dynamic mutual conversion system between hormonally active estradiol-17β, the weak estrogen estrone, and the inactive conjugates estrone sulfate and estradiol sulfate. hormonebalance.org These conjugates can be regarded as both metabolites and precursors. hormonebalance.org While hydroxylated metabolites like 2- and 4-hydroxyestradiol (B23129) may have biological activity and potential implications, methoxy-derivatives like 2- and 4-methoxyestradiol (B23171) appear to exhibit beneficial effects. pharmgkb.org Estrone sulfate, although largely considered inactive, can be converted back to estrone and subsequently estradiol in target tissues via steroid sulfatase, contributing to local estrogenic activity. nih.govoup.com

Summary of Key Metabolites:

CompoundMajor Inactive MetabolitesOther Metabolites (Activity Varies or Less Studied Preclinically)
DrospirenoneAcid form (lactone ring opening), 4,5-dihydro-drospirenone-3-sulfate. nih.govfda.govdrugbank.commpa.sepharmacompass.comAt least 20 different metabolites observed in excreta. fda.govmpa.sewikipedia.org
EstradiolEstrone sulfate, Estradiol sulfate, Glucuronides. fda.govpharmgkb.orgwikipedia.orghormonebalance.orgEstrone, Catecholestrogens (e.g., 2-hydroxyestradiol, 4-hydroxyestradiol), Methoxyestrogens (e.g., 2-methoxyestrone, 2-methoxyestradiol). fda.govpharmgkb.orgnih.gov

Enterohepatic Recirculation Research

Enterohepatic recirculation plays a role in the pharmacokinetics of both drospirenone and estradiol.

Estradiol and its metabolites undergo enterohepatic circulation. fda.govwikipedia.org Estrogen conjugates, such as glucuronides and sulfates, are excreted in the bile. fda.govwikipedia.orghormonebalance.org These conjugates can be hydrolyzed by bacterial enzymes in the colon, and the resulting unconjugated compounds can be reabsorbed into the circulation. fda.govhormonebalance.org This process contributes to maintaining serum concentrations of estradiol and estrone, delays their ultimate excretion, and lengthens systemic exposure. hormonebalance.orgresearchgate.net

Research findings related to enterohepatic recirculation:

Estradiol conjugates dissolved in bile are extensively hydrolyzed in the colon by bacterial enzymes and re-absorbed. hormonebalance.org

This enterohepatic circulation is of considerable importance for the serum concentrations of estradiol and estrone. hormonebalance.org

The enterohepatic recirculation of estradiol and estrone delays their elimination from the body. researchgate.net

Ethinylestradiol, a synthetic estrogen often combined with progestins, is also subject to enterohepatic circulation, which may be decreased by certain antibiotics. bayer.com (While this specifically mentions ethinylestradiol, the mechanism is relevant to the enterohepatic circulation of estrogens in general).

Excretion Pathways in Preclinical Studies

Preclinical studies have investigated the excretion pathways of drospirenone and estradiol and their metabolites.

Renal and Biliary Excretion Routes

The active components of this compound and their metabolites are primarily excreted via the renal (urine) and biliary (feces) pathways. fda.govnih.govpharmacylibrary.com

For drospirenone, excretion is nearly complete after ten days, with amounts excreted being slightly higher in feces compared to urine. fda.govwikipedia.orgfda.gov Only trace amounts of unchanged drospirenone are excreted in urine and feces, indicating extensive metabolism. fda.govmpa.sewikipedia.orgfda.gov The metabolites of drospirenone are excreted with the feces and urine at an excretion ratio of about 1.2 to 1.4 (feces:urine). mpa.sempa.sebayer.com In urine, about 38-47% of the metabolites are glucuronide and sulfate conjugates. wikipedia.orgfda.gov In feces, about 17-20% of the metabolites are excreted as glucuronides and sulfates, with about 33% being unconjugated. wikipedia.org

Estradiol and its metabolites are mainly excreted in urine in biologically inactive forms. fda.govnih.gov However, some water-soluble conjugates are excreted via the bile duct and can be reabsorbed, contributing to enterohepatic circulation before eventual excretion. wikipedia.org The metabolites of estradiol are mostly excreted with the urine, with only about 10% being excreted with the stool. cbg-meb.nl Glucuronide and sulfate forms of estrogens have limited cell penetration and are mainly excreted by the kidney with little tubular reabsorption. nih.gov

Excretion data for drospirenone:

Excretion RouteProportion of Total ExcretionForm ExcretedRatio (Feces:Urine)
FecesSlightly higher than urine. fda.govwikipedia.orgfda.govMetabolites (17-20% glucuronides/sulfates, 33% unconjugated). wikipedia.org1.2 to 1.4 : 1 mpa.sempa.sebayer.com
UrineSlightly lower than feces. fda.govwikipedia.orgfda.govMetabolites (38-47% glucuronide/sulfate conjugates). wikipedia.orgfda.gov
Unchanged DrugTrace amounts in urine and feces. fda.govmpa.sewikipedia.orgfda.govUnchanged drospirenone. fda.govmpa.sewikipedia.orgfda.gov

Excretion data for estradiol (primarily metabolites):

Excretion RouteProportion of Total ExcretionForm Excreted
UrineMajority of metabolites. fda.govnih.govcbg-meb.nlBiologically inactive forms, including glucuronide and sulfate conjugates. fda.govnih.gov
FecesAbout 10% of metabolites. cbg-meb.nlWater-soluble conjugates via bile, some reabsorbed. wikipedia.org

Advanced Analytical Methodologies for Compound Research

Chromatographic Techniques for Quantification in Research Samples

Chromatographic techniques play a pivotal role in separating complex mixtures, allowing for the isolation and subsequent quantification of target analytes like steroids in research samples. Their ability to resolve structurally similar compounds is essential for accurate analysis in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for steroid profiling in clinical and research laboratories, offering superior specificity compared to immunoassays. lcms.czmdpi.com This method allows for the simultaneous detection and quantification of a wide range of steroid hormones in a single analysis, even from small sample volumes. lcms.czmdpi.com

LC-MS/MS involves the separation of steroids by liquid chromatography before their detection and quantification by tandem mass spectrometry. The use of tandem mass spectrometry (MS/MS) provides high selectivity by measuring specific precursor-product ion transitions for each steroid, minimizing interference from matrix components or structurally related compounds. lcms.czjcrpe.org This is particularly advantageous for analyzing steroids which often have similar structures. mdpi.com

Research studies have demonstrated the effectiveness of LC-MS/MS for quantifying multiple steroids in various biological samples, including serum, plasma, and urine. lcms.czmdpi.comfrontiersin.orgendocrine-abstracts.org For instance, a validated LC-MS/MS method was developed for the simultaneous quantification of nine steroid hormones in dried blood spot samples, demonstrating good linearity, precision, and accuracy for research and diagnostic applications. annlabmed.org Another study utilized LC-MS/MS for the simultaneous measurement of steroid hormones in both serum and breast cancer tissue, highlighting its applicability to different matrices in research. frontiersin.org

The sensitivity of LC-MS/MS assays can be comparable to or even lower than that of immunoassays, while offering greater specificity. lcms.cz The method is well-suited for evaluating complex biological processes and diseases where the analysis of multiple steroids is required. mdpi.comannlabmed.org

Data from a research study on simultaneous steroid analysis by LC-MS/MS in serum samples illustrates typical performance characteristics:

AnalyteLinearity Range (ng/mL)Accuracy (%)Intra-assay CV (%)Inter-assay CV (%)
Estradiol (B170435) (E2)0.005 – 0.4Acceptable3.9 – 17.02.5 – 8.6
Estrone (B1671321) (E1)0.005 – 0.4Acceptable3.9 – 17.02.5 – 8.6
Cortisol (CORT)1 – 60Acceptable3.9 – 17.02.5 – 8.6
17-OH Progesterone (B1679170)0.05 – 5Acceptable3.9 – 17.02.5 – 8.6
Androstenedione (B190577) (A4)Not specifiedAcceptable3.9 – 17.02.5 – 8.6
Testosterone (B1683101) (T)Not specifiedAcceptable3.9 – 17.02.5 – 8.6
Progesterone (P4)Not specifiedAcceptable3.9 – 17.02.5 – 8.6

Note: Data is illustrative and compiled from various sources on LC-MS/MS steroid analysis in research contexts. Specific values may vary depending on the exact method and analytes. frontiersin.org

The development of high-throughput LC-MS/MS methods, including those utilizing multiplexing systems, further enhances their utility in research by significantly accelerating sample cycle times without compromising data quality. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for steroid analysis, particularly useful for the comprehensive profiling of steroid metabolites in urine and other biological matrices. oup.commdpi.com GC-MS has been employed for steroid analysis since the 1960s and, with advancements in technology like capillary columns and inexpensive electron ionization, became a method of choice for studying disorders of steroid synthesis and metabolism. oup.com

GC-MS involves the separation of volatile or derivatized steroids by gas chromatography, followed by detection and identification using mass spectrometry. Derivatization is often necessary for GC-MS analysis of steroids to improve their volatility and thermal stability. oup.com While GC-MS is excellent for providing an integrated picture of the steroid metabolome, it typically requires more extensive sample preparation compared to LC-MS/MS, including hydrolysis for conjugated steroids and derivatization. oup.commdpi.com

Despite the more laborious sample preparation, GC-MS offers high sensitivity, particularly when coupled with tandem mass spectrometry (GC-MS/MS) or operated in selective ion monitoring (SIM) mode. researchgate.netresearchgate.net GC-MS/MS allows for the determination of steroid hormones in biological fluids with detection limits in the nanogram per milliliter range. researchgate.net

Research applications of GC-MS include the analysis of steroid metabolites in urine for the diagnosis of inborn errors of metabolism and other endocrine disorders. mdpi.com It also finds use in the analysis of steroid esters in human plasma. researchgate.net While LC-MS/MS is increasingly favored for its speed and simpler sample preparation for many applications, GC-MS remains a powerful tool for comprehensive profiling, especially when detailed spectral information for identification is critical. oup.commdpi.com

Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS), often coupled with chromatographic techniques (LC-MS and GC-MS), is a primary spectrometric approach used in steroid research for both structural elucidation and quantification. The mass spectrometer measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the analyte. nih.gov

For structural elucidation, the fragmentation pattern generated in the mass spectrometer can provide valuable information about the chemical structure of a steroid. Tandem mass spectrometry (MS/MS) further enhances structural analysis by allowing for the selective fragmentation of a precursor ion and analysis of the resulting product ions. lcms.czjcrpe.org

In quantification, MS is used as a highly sensitive and selective detector. By monitoring specific ions characteristic of the target steroid (selective ion monitoring - SIM) or specific fragmentation transitions (selected reaction monitoring - SRM or multiple reaction monitoring - MRM in MS/MS), researchers can accurately quantify the amount of the steroid present in a sample. lcms.czresearchgate.netchromatographyonline.com

Other spectrometric techniques, such as fluorescence spectrometry, can also be employed for steroid detection in research, offering high sensitivity and throughput, particularly for steroids with native fluorescence or those that can be derivatized to become fluorescent. mdpi.com

Immunoassay Techniques for Steroid Detection in Research Contexts

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), have historically been widely used for steroid detection in research and clinical settings due to their relative simplicity, speed, and low cost. mdpi.commdpi.comoup.com These methods utilize the specific binding of antibodies to the target steroid for detection and quantification. oup.com

Immunoassays can offer high sensitivity and fast analysis speeds. mdpi.comresearchgate.net They have been applied to a wide range of matrices. mdpi.comresearchgate.net

However, a significant limitation of immunoassay techniques for steroid analysis is their potential for cross-reactivity with structurally similar steroids or other compounds in the biological matrix. mdpi.comoup.comresearchgate.netresearchgate.net This can lead to a lack of specificity and potentially inaccurate results, especially when analyzing samples with complex steroid profiles or at low concentrations. mdpi.comoup.comresearchgate.net While chromatography can be used prior to immunoassay to improve specificity, this adds complexity and labor. jcrpe.org

Despite the limitations regarding specificity compared to MS-based methods, immunoassays continue to have a role in research contexts where high throughput, low cost, and relative quantification are sufficient, such as in initial screening or large-scale studies where absolute accuracy of individual steroids is not the primary requirement. oup.com

Sample Preparation Strategies for Complex Biological Matrices in Research (e.g., SPE, LLE, Protein Precipitation)

The analysis of steroids in complex biological matrices like serum, plasma, urine, and tissues requires effective sample preparation strategies to isolate the target analytes, remove interfering substances, and concentrate the steroids to detectable levels. Common techniques employed in research include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). rsc.orgmdpi.comnih.gov

Protein Precipitation (PP): This is often the simplest and fastest initial step in sample preparation, particularly for plasma samples. nih.govwaters.comresearchgate.net Organic solvents like acetonitrile (B52724) are commonly used to precipitate proteins, which can then be removed by centrifugation or filtration. nih.govwaters.comresearchgate.net While simple, PP may not remove all interfering substances and can sometimes lead to matrix effects in subsequent analysis. nih.govwaters.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of analytes between two immiscible liquid phases. This technique can be effective in removing interfering substances and concentrating target compounds. rsc.orgmdpi.comwaters.com However, LLE often requires the use of flammable solvents and may not be easily automated, limiting its throughput in high-volume research. waters.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates and enriches target compounds based on their selective interactions with a solid stationary phase. rsc.orgmdpi.com SPE can effectively remove matrix interferences and concentrate analytes, significantly improving the accuracy and sensitivity of subsequent analysis. rsc.orgmdpi.com Various types of SPE materials are available, and the choice of sorbent is critical for performance. rsc.orgmdpi.com SPE is frequently used for steroid extraction from biological matrices in conjunction with both GC-MS and LC-MS methods. lcms.czendocrine-abstracts.orgmdpi.comresearchgate.net Online SPE systems integrated with LC-MS/MS allow for automated sample cleanup and extraction, reducing manual sample preparation time and enhancing throughput. nih.govwaters.com

Combinations of these techniques are also frequently employed in research to achieve optimal sample cleanup and analyte recovery from diverse and complex biological matrices. rsc.orgmdpi.com The specific sample preparation strategy chosen depends on the matrix, the target steroids, and the analytical technique to be used.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Drospirenone (B1670955) and Estradiol (B170435) Analogs for Research Purposes

The synthesis of steroid analogs is crucial for exploring their therapeutic potential and understanding their mechanisms of action. Research-focused synthetic routes are often designed for flexibility, allowing for the creation of diverse derivatives to probe biological systems.

Drospirenone Analogs: Drospirenone (DRSP) is a unique progestin distinguished by its 17α-spirolactone ring, which is central to its antimineralocorticoid and antiandrogenic properties. nih.govnih.gov Synthetic strategies for drospirenone and its analogs often focus on the construction of this key feature. A general and effective methodology for creating various steroidal 17-spirolactones involves using the lithium acetylide of ethyl propiolate as a three-carbon synthon. nih.gov This approach has been successfully applied to the process development of drospirenone itself. nih.gov Other reported synthetic routes have aimed to improve yields and stereospecificity, as earlier methods sometimes suffered from low yields when introducing specific functional groups. google.com For research, synthetic efforts have also been directed at producing steroidal hybrids, such as spiro heterocyclic steroids, to explore novel biological activities. researchgate.net The synthesis developed by Schering AG provides a key industrial benchmark for producing drospirenone. mdpi.comresearchgate.net

Estradiol Analogs: The synthesis of estradiol analogs is a well-established field, driven by the need to understand estrogen receptor (ER) interactions and develop selective ER modulators (SERMs). researchgate.net For research purposes, analogs are often created with side chains at various positions (e.g., C-16 or C-17) to allow for conjugation to other molecules, such as fluorescent dyes or anti-cancer agents, without abolishing biological activity. researchgate.netnih.gov One facile, six-step total synthesis method has been described for producing ent-17β-estradiol (the enantiomer of the natural hormone) and its analogs, which are valuable tools for studying non-receptor-mediated effects and potential neuroprotective properties. nih.gov Additionally, "click chemistry" has been employed to synthesize radiolabeled estradiol derivatives, such as [¹⁸F]F-FEET, for use in molecular imaging of the estrogen receptor. mdpi.com

Stereochemical Considerations in Steroid Synthesis and Biological Activity

The three-dimensional arrangement of atoms in a steroid molecule is critical to its biological function. firsthope.co.in Steroids contain multiple chiral centers, leading to a large number of possible stereoisomers, each with potentially distinct biological activities. firsthope.co.inslideshare.net

Key stereochemical features that influence biological activity include:

Alpha (α) and Beta (β) Configurations: These terms describe the orientation of substituents relative to the plane of the steroid nucleus. Substituents on the same side as the angular methyl groups at C-10 and C-13 are designated as β (represented by a solid line), while those on the opposite side are α (represented by a dotted line). firsthope.co.inslideshare.net This orientation is crucial for proper binding to receptor pockets.

Substituent Positions: The placement of functional groups, such as the hydroxyl group at C-17 in estradiol, significantly impacts receptor affinity and potency. firsthope.co.in

Ring Conformation: The steroid rings typically adopt a stable chair conformation to minimize angular strain. slideshare.net

Small changes in stereochemistry can lead to major differences in biological activity. researchgate.net For example, the stereochemistry of testosterone (B1683101) versus dihydrotestosterone (B1667394) (DHT) results in DHT being a more potent androgen. firsthope.co.in Therefore, controlling stereochemistry during synthesis is a paramount challenge and a primary goal in the creation of potent and selective steroid-based drugs.

Structure-Activity Relationship (SAR) Analysis for Receptor Binding and Selectivity

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that connects a molecule's chemical structure to its biological activity. patsnap.comimmutoscientific.com By systematically modifying a compound's structure and observing the resulting changes in biological effect, researchers can identify the key molecular features—the pharmacophore—responsible for its action. oncodesign-services.com

For the components of Angeliq, SAR studies focus on understanding how specific structural elements of estradiol and drospirenone govern their binding affinity and selectivity for their respective target receptors.

Estradiol: The SAR of estrogens is well-characterized. Key structural features required for high-affinity binding to the estrogen receptor (ER) include:

Aromatic A-Ring: The phenolic A-ring is a critical feature, contributing to the molecule's potent activity. youtube.com

C-3 Hydroxyl Group: This group acts as a crucial hydrogen bond donor, anchoring the ligand in the ER binding pocket.

C-17β Hydroxyl Group: The hydroxyl group at the other end of the molecule also forms important hydrogen bonds within the receptor, and its orientation is vital for agonist activity.

Steroidal Scaffold: The rigid, four-ring structure provides the correct spatial arrangement for these key interacting groups. youtube.com

Modifications to this basic structure can alter activity. For instance, adding a 17α-ethinyl group increases resistance to metabolic inactivation, making the compound orally active. youtube.com

Drospirenone: The pharmacological profile of drospirenone is more complex, with activity at multiple receptors.

Progestational Activity: The core steroid structure and the 3-oxo-4-ene feature in the A-ring are typical for progestogenic activity.

Antimineralocorticoid Activity: The defining feature of drospirenone is the spirolactone moiety at C-17. This structure is responsible for its potent antagonism of the mineralocorticoid receptor (MR), an activity it shares with spironolactone (B1682167). nih.gov

Antiandrogenic Activity: Drospirenone also exhibits antiandrogenic effects, which are linked to its ability to block the androgen receptor. nih.gov Its potency in this regard is considered superior to spironolactone but less than cyproterone (B1669671) acetate (B1210297). nih.govnih.gov

The table below summarizes key structural features and their associated activities for estradiol and drospirenone.

CompoundStructural FeatureAssociated Biological ActivityReceptor(s)
Estradiol Phenolic A-Ring with 3-OH groupEssential for binding and agonist activityEstrogen Receptor (ER)
17β-OH groupContributes to binding affinity and potencyEstrogen Receptor (ER)
Drospirenone 17α-spirolactone ringAntimineralocorticoid activityMineralocorticoid Receptor (MR)
Core progestin scaffoldProgestational activityProgesterone (B1679170) Receptor (PR)
Overall StructureAntiandrogenic activityAndrogen Receptor (AR)

This table is based on data from references nih.govnih.govyoutube.com.

The design of novel ligands for steroid receptors is guided by an understanding of the three-dimensional structure of the receptor's ligand-binding domain (LBD). oup.com Steroid hormone receptors are ligand-activated transcription factors that undergo conformational changes upon binding a ligand, which in turn modulates gene expression. nih.govoup.com

Key principles in ligand design include:

Maximizing Favorable Interactions: Ligands are designed to form strong and specific non-covalent interactions—such as hydrogen bonds and hydrophobic interactions—with amino acid residues in the LBD. americanpharmaceuticalreview.comnih.gov For example, the design of a hydrogen bond requires an optimal distance (typically 2.8-3.2 Å) and a near-linear angle (approaching 180°) between the donor, hydrogen, and acceptor atoms. americanpharmaceuticalreview.com

Exploiting Receptor Flexibility: Steroid receptors are not rigid structures; they are flexible and can adopt different conformations. nih.gov This property, known as allosteric regulation, is crucial for designing selective receptor modulators (SRMs). oup.com A ligand can stabilize a specific receptor conformation that leads to agonist, antagonist, or mixed activity.

Shape Complementarity: The ligand's shape must be complementary to the shape of the binding pocket. The steroid hormone is typically almost completely buried within the LBD, making a snug fit essential for high-affinity binding. oup.com

By understanding these principles, medicinal chemists can rationally design molecules with improved potency, selectivity, and desired pharmacological profiles, minimizing off-target effects. americanpharmaceuticalreview.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. fiveable.melibretexts.org In drug discovery, QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the identification of promising drug candidates. longdom.org

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. fiveable.me These models relate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to a biological response, such as receptor binding affinity.

For estrogen receptor ligands, numerous QSAR models have been developed. oup.com

3D-QSAR: A three-dimensional QSAR model using Comparative Molecular Field Analysis (CoMFA) was successfully constructed for a set of estrogenic compounds. nih.gov This model demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their relative binding affinity (RBA) for the ER. nih.gov

These models serve as powerful predictive tools to screen large chemical libraries for potential endocrine activity and to guide the rational design of new ligands with enhanced receptor affinity. nih.gov

Computational Chemistry and Molecular Modeling Approaches to Ligand-Receptor Interactions

Computational chemistry and molecular modeling provide powerful tools to investigate ligand-receptor interactions at an atomic level, complementing experimental methods. nih.govmdpi.com These approaches are particularly useful for understanding the dynamic nature of steroid receptors and predicting the binding of novel ligands. nih.gov

Two common categories of modeling techniques are widely used:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations place the ligand into the receptor's binding site in various conformations and score them based on binding energy. This method has been used extensively to study the binding of various estrogen derivatives with the LBDs of human ERα and ERβ. scispace.com Such studies have revealed subtle but critical differences in the hydrogen bonding patterns and binding modes of different ligands, which helps to explain their varying binding affinities. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in a ligand-receptor complex over time. This provides insight into the flexibility of the receptor and the stability of the ligand's binding mode. mdpi.com For the estrogen receptor, MD simulations are crucial for understanding the significant conformational changes, such as the movement of helix 12, that distinguish agonist from antagonist binding. nih.gov

These computational tools are invaluable for building a detailed picture of the structure-activity relationships of ligands. nih.gov When combined with experimental data, they can precisely predict the binding interactions of various ligands with their target receptors, guiding the design of new therapeutic agents. nih.govcornous.com

Future Research Trajectories and Theoretical Frameworks

Elucidating Novel Receptor Interactions and Downstream Signaling Pathways

Future research aims to further unravel the complex interactions of drospirenone (B1670955) and estradiol (B170435) with various steroid hormone receptors and the subsequent downstream signaling pathways. While estradiol primarily interacts with estrogen receptors (ERα and ERβ), and drospirenone with progesterone (B1679170), mineralocorticoid, and androgen receptors, the interplay between these receptors and the resulting cascade of intracellular events warrants continued investigation ahajournals.orgahajournals.orgresearchgate.netresearchgate.netbioscientifica.commdpi.comfrontiersin.org. Studies suggest complex interactions among estrogen, progesterone, glucocorticoid, androgen, and mineralocorticoid receptor signaling are involved in various physiological processes, such as cardiovascular health ahajournals.orgahajournals.org. Drospirenone, being a spironolactone (B1682167) derivative, exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its unique pharmacological profile researchgate.netresearchgate.net. Research indicates that estradiol can interact with downstream signal transduction pathways activated in different organ systems ahajournals.org. The effects of estrogens are mediated by ERα and ERβ, which can have both redundant and specific effects ahajournals.org. Future studies could explore the precise mechanisms by which the combination of drospirenone and estradiol modulates these diverse receptor pathways and how this modulation influences tissue-specific responses. Understanding novel receptor interactions, such as potential crosstalk between different steroid receptors or interactions with non-classical membrane receptors like GPER, and their downstream signaling cascades (e.g., nitric oxide pathways) is crucial for fully comprehending the therapeutic and potential non-therapeutic effects of this combination researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov.

Development of Advanced Preclinical Models for Enhanced Translational Research

Translational research in hormone therapy relies heavily on robust preclinical models that can accurately predict human responses. Despite the widespread use of animal models, particularly rodents, in preclinical studies, challenges remain in translating findings to clinical outcomes d-nb.infomdpi.comnih.govresearchgate.net. Future research will focus on developing and refining advanced preclinical models that better recapitulate the complexities of human physiology and disease states relevant to the use of drospirenone and estradiol. This includes developing models that account for factors such as age, sex, genetic diversity, and environmental influences, which can significantly impact hormone responses nih.gov. For instance, studies in ovariectomized rats have been used to evaluate the effects of estradiol and drospirenone on cardiovascular parameters and cognitive function, providing insights into potential translational applications ahajournals.orgahajournals.orgfrontiersin.orgnih.gov. However, improving the predictive utility of these models requires addressing limitations related to species differences in hormone metabolism, receptor expression, and downstream signaling researchgate.net. Novel approaches, such as the use of organoids, tissue bioengineering, and in silico modeling, hold promise for creating more physiologically relevant preclinical systems mdpi.com. Translational preclinical research is essential for evaluating the benefit/risk profile of hormone combinations, particularly concerning long-term outcomes like breast cancer risk, where long-term human studies are challenging nih.govuliege.be. Future research should aim to bridge the gap between preclinical findings and clinical outcomes by utilizing more sophisticated models and improving the methodologies for translating results d-nb.infomdpi.comresearchgate.net.

Integration of Multi-Omics Data (e.g., Genomics, Proteomics, Metabolomics) in Mechanistic Studies

Research on Pharmacogenomic Considerations in Preclinical Models

Pharmacogenomics, the study of how genetic variations influence drug response, is becoming increasingly important in personalizing medicine researchgate.netfrontiersin.org. Future research will focus on integrating pharmacogenomic considerations into preclinical models to better predict individual responses to drospirenone and estradiol. This involves identifying genetic polymorphisms in genes encoding hormone receptors, metabolizing enzymes (such as CYP3A4, which is involved in drospirenone metabolism), and downstream signaling molecules that may alter the efficacy or safety of the combination frontiersin.orgnih.gov. Preclinical models, particularly genetically modified animal models, can be instrumental in studying the functional consequences of specific genetic variations on hormone response researchgate.net. By introducing human genetic variants into animal models, researchers can investigate how these variations affect the pharmacokinetics and pharmacodynamics of drospirenone and estradiol, as well as the resulting phenotypic outcomes. This research can help identify genetic markers that predict which individuals are more likely to benefit from or experience adverse effects from therapy. While pharmacogenomic research is advancing, particularly in areas like psychiatry, integrating it effectively into preclinical models for hormone therapy requires further development and diverse study populations researchgate.netmedrxiv.orgmdpi.com. Future studies should aim to develop preclinical models that incorporate relevant human genetic diversity to enhance the translational relevance of pharmacogenomic findings for drospirenone and estradiol.

Q & A

Q. How can real-world data (RWD) enhance understanding of this compound’s persistence patterns in clinical practice?

  • Methodology : Analyze EHR data from federated networks (TriNetX, OMOP) using time-series clustering to identify discontinuation drivers (e.g., breakthrough bleeding). Apply natural language processing to extract reasons from clinical notes. Validate findings with qualitative interviews exploring patient decision-making .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.